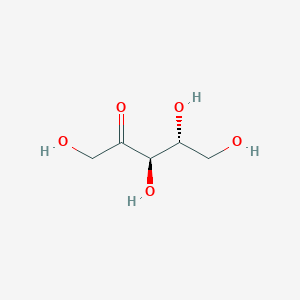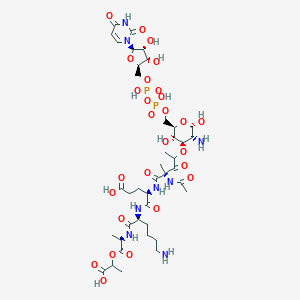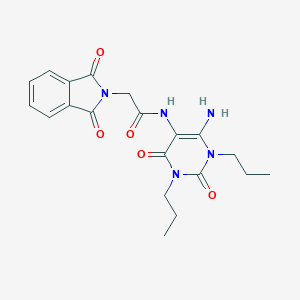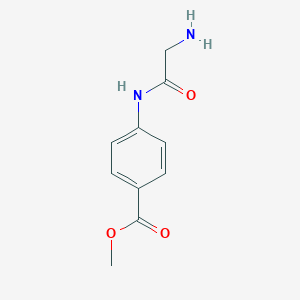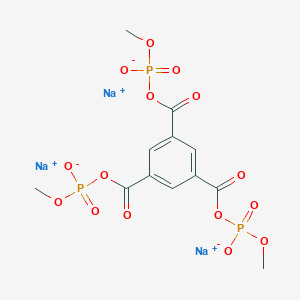
Trimesoyl tris(methyl phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimesoyl tris(methyl phosphate) is a chemical compound that belongs to the class of organophosphate esters. It is widely used in scientific research due to its unique properties, including its ability to act as a flame retardant, plasticizer, and lubricant. Trimesoyl tris(methyl phosphate) is also used in the synthesis of various polymers and resins.
Mecanismo De Acción
Trimesoyl tris(methyl phosphate) acts as a flame retardant by releasing phosphoric acid when exposed to heat. The phosphoric acid reacts with the flame, forming a protective layer that prevents the material from catching fire. As a plasticizer, trimesoyl tris(methyl phosphate) improves the flexibility and durability of the polymer by reducing its glass transition temperature. As a lubricant, it reduces friction between metal surfaces, improving their wear resistance and reducing their corrosion.
Efectos Bioquímicos Y Fisiológicos
Trimesoyl tris(methyl phosphate) has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic to aquatic organisms and may cause skin irritation and eye damage in humans. It is also a suspected endocrine disruptor, which means that it may interfere with the normal functioning of hormones in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trimesoyl tris(methyl phosphate) has several advantages for lab experiments. It is a versatile compound that can be used in a variety of applications, including flame retardancy, plasticization, and lubrication. It is also relatively inexpensive and easy to synthesize. However, trimesoyl tris(methyl phosphate) may pose a risk to human health and the environment, which should be taken into consideration when using it in lab experiments.
Direcciones Futuras
There are several future directions for the use of trimesoyl tris(methyl phosphate) in scientific research. One area of interest is the development of safer flame retardants that do not pose a risk to human health and the environment. Another area of research is the use of trimesoyl tris(methyl phosphate) as a lubricant in the manufacturing of nanomaterials. Additionally, trimesoyl tris(methyl phosphate) may have potential applications in the field of biomedicine, such as drug delivery and tissue engineering.
Métodos De Síntesis
Trimesoyl tris(methyl phosphate) can be synthesized by the reaction of trimellitic anhydride with methanol and phosphorus oxychloride. The reaction takes place in the presence of a catalyst, such as pyridine or triethylamine. The resulting product is a colorless liquid that is soluble in organic solvents, such as chloroform and benzene.
Aplicaciones Científicas De Investigación
Trimesoyl tris(methyl phosphate) has several applications in scientific research. It is commonly used as a flame retardant in the manufacturing of plastics, textiles, and other materials. It is also used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. Additionally, trimesoyl tris(methyl phosphate) is used as a lubricant in the manufacturing of metalworking fluids.
Propiedades
Número CAS |
142457-58-7 |
|---|---|
Nombre del producto |
Trimesoyl tris(methyl phosphate) |
Fórmula molecular |
C12H12Na3O15P3 |
Peso molecular |
558.1 g/mol |
Nombre IUPAC |
trisodium;[3,5-bis[[methoxy(oxido)phosphoryl]oxycarbonyl]benzoyl] methyl phosphate |
InChI |
InChI=1S/C12H15O15P3.3Na/c1-22-28(16,17)25-10(13)7-4-8(11(14)26-29(18,19)23-2)6-9(5-7)12(15)27-30(20,21)24-3;;;/h4-6H,1-3H3,(H,16,17)(H,18,19)(H,20,21);;;/q;3*+1/p-3 |
Clave InChI |
NXGXAQYOJLTELA-UHFFFAOYSA-K |
SMILES |
COP(=O)([O-])OC(=O)C1=CC(=CC(=C1)C(=O)OP(=O)([O-])OC)C(=O)OP(=O)([O-])OC.[Na+].[Na+].[Na+] |
SMILES canónico |
COP(=O)([O-])OC(=O)C1=CC(=CC(=C1)C(=O)OP(=O)([O-])OC)C(=O)OP(=O)([O-])OC.[Na+].[Na+].[Na+] |
Otros números CAS |
142457-58-7 |
Sinónimos |
TMTMP trimesoyl tris(methyl phosphate) trimesoyl tris(methyl phosphate) trisodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



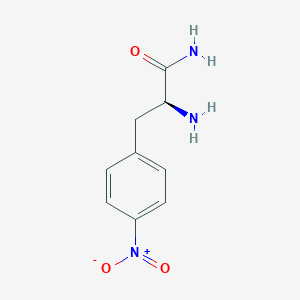
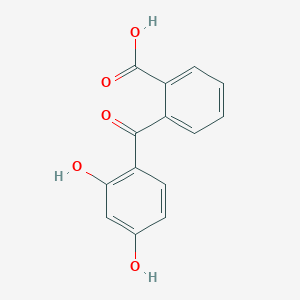
![[(3R,4R,5R)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B119478.png)
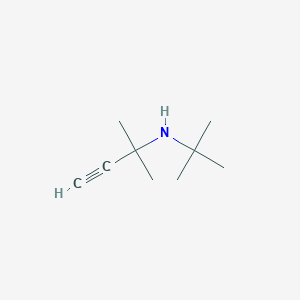
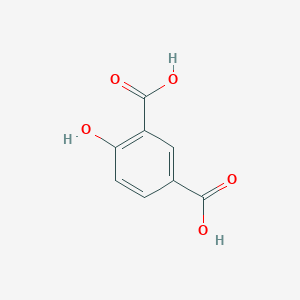
![(1R,8S,11S,14R,15Z,17R,18R,20R,22S,23Z,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,35-dioxa-4-azatricyclo[29.3.1.04,8]pentatriaconta-15,23,25,27-tetraene-2,3,9,13,19-pentone](/img/structure/B119483.png)
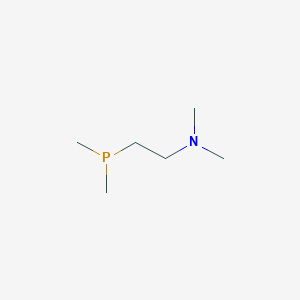
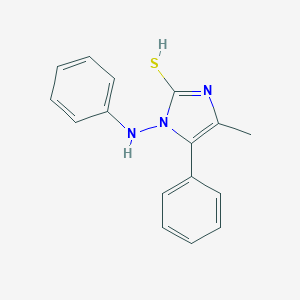
![[1',2',3',4',5'-13C5]ribothymidine](/img/structure/B119499.png)
